molecular formula C15H23N3OS B2704351 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235037-53-2

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2704351
CAS RN: 1235037-53-2
M. Wt: 293.43
InChI Key: IKYCTHJFTVUQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including structures similar to the compound , have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This class of compounds is of interest due to its potential applications in treating diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibitors

1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been identified as potent inhibitors of human and murine soluble epoxide hydrolase (sEH), showing improvements in pharmacokinetic parameters and demonstrating potential for reducing inflammatory pain. This indicates a role for similar compounds in the development of new therapies for inflammation and pain management (Rose et al., 2010).

Mammalian Topoisomerase II Inhibition

Compounds structurally related to "1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" have been found to interact with mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division. Such interactions suggest potential applications in cancer therapy by inhibiting the growth of cancer cells (Wentland et al., 1993).

Antimycobacterial Activity

Chloropicolinate amides and urea derivatives have been synthesized and shown to possess in vitro antimycobacterial activity against Mycobacterium tuberculosis. The findings indicate potential applications in developing new treatments for tuberculosis (Konduri et al., 2021).

Cytokin-like Activity and Plant Morphogenesis

Urea derivatives, including those related to the queried compound, have been explored for their cytokinin-like activity, influencing cell division and differentiation in plants. This research highlights the potential use of such compounds in agriculture to enhance plant growth and development (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-cyclopropyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(17-14-1-2-14)16-9-12-3-6-18(7-4-12)10-13-5-8-20-11-13/h5,8,11-12,14H,1-4,6-7,9-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYCTHJFTVUQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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